molecular formula C9H11Br2N3 B1662599 Immethridine dihydrobromide CAS No. 699020-93-4

Immethridine dihydrobromide

Cat. No.: B1662599
CAS No.: 699020-93-4
M. Wt: 321.01 g/mol
InChI Key: CYNKWHIKNDIVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Immethridine dihydrobromide is a potent and highly selective histamine H3 receptor agonist. It is known for its significant selectivity over the H4 receptor and does not bind to H1 or H2 receptors at concentrations up to 10 micromolar . This compound is primarily used in scientific research to study the histamine H3 receptor and its associated pathways.

Mechanism of Action

Immethridine dihydrobromide is a potent and highly selective histamine H3 receptor (H3R) agonist . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the histamine H3 receptor (H3R) . The H3R is an important factor in the pathophysiology of various diseases, including multiple sclerosis .

Mode of Action

This compound acts as an agonist for the H3R . It binds to the H3R with high selectivity, displaying 300-fold selectivity over the H4 receptor .

Biochemical Pathways

The activation of H3R by this compound affects various biochemical pathways. For instance, it has been shown to inhibit the function of dendritic cells, which play a crucial role in the immune response . Specifically, this compound changes the expression profiles of cytokines in dendritic cells and inhibits the expression of co-stimulatory molecules such as CD40 and CD86 . Furthermore, it inhibits the antigen-presenting function of dendritic cells and T cell differentiation induced by dendritic cells .

Pharmacokinetics

It has been used in clinical trials, indicating that it has acceptable bioavailability .

Result of Action

The activation of H3R by this compound leads to various molecular and cellular effects. For instance, it has been shown to alleviate experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis . The treatment of EAE with this compound resulted in a decrease in the percentage of Th1 and Th17 cells in the spleen and down-regulation of surface molecules such as CD40, CD86, or MHCII on dendritic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of immethridine dihydrobromide involves the reaction of 4-(1H-imidazol-4-ylmethyl)pyridine with hydrobromic acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: Immethridine dihydrobromide primarily undergoes substitution reactions due to the presence of the imidazole and pyridine rings. These reactions are facilitated by the nucleophilic nature of the nitrogen atoms in these rings .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrobromic acid, various nucleophiles, and solvents like dimethyl sulfoxide (DMSO) and water. The reactions are typically carried out under mild to moderate conditions to prevent the degradation of the compound .

Major Products: The major products formed from the reactions of this compound are typically substituted derivatives of the original compound. These derivatives retain the core structure of immethridine but with modifications at specific positions on the imidazole or pyridine rings .

Comparison with Similar Compounds

Uniqueness: Immethridine dihydrobromide is unique due to its high selectivity for the histamine H3 receptor and its ability to modulate immune responses. This makes it a valuable tool in both basic and applied research .

Properties

IUPAC Name

4-(1H-imidazol-5-ylmethyl)pyridine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h1-4,6-7H,5H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNKWHIKNDIVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC2=CN=CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587878
Record name 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699020-93-4
Record name 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Immethridine dihydrobromide
Reactant of Route 2
Reactant of Route 2
Immethridine dihydrobromide
Reactant of Route 3
Reactant of Route 3
Immethridine dihydrobromide
Reactant of Route 4
Reactant of Route 4
Immethridine dihydrobromide
Reactant of Route 5
Reactant of Route 5
Immethridine dihydrobromide
Reactant of Route 6
Reactant of Route 6
Immethridine dihydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.